[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid
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Overview
Description
“[4-(Cyclopropylmethoxy)-2-methylphenyl]boronic acid” is a versatile chemical compound widely used in scientific research for its potential applications in organic synthesis, drug discovery, and material science. It has a CAS Number of 2246652-50-4 and a molecular weight of 206.05 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura cross-coupling reactions . This type of reaction is a widely-applied method for forming carbon-carbon bonds, and it involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Synthetic Intermediates and Building Blocks
Boronic acids are extensively utilized as synthetic intermediates and building blocks due to their versatility in organic synthesis. For example, the synthesis of two new derivatives with multifunctional compounds introduces an aminophosphonic acid group into a boronic acid, which may open new application opportunities (R. Zhang et al., 2017). These compounds act as key intermediates for further chemical transformations, showcasing boronic acids' role in complex molecule construction.
Carbohydrate Recognition
A significant application of boronic acids lies in their ability to recognize and bind to carbohydrates, which is crucial for developing sensors and receptors. A study on carbohydrate-binding boronic acids found that ortho-hydroxyalkyl arylboronic acids could complex glycopyranosides under physiologically relevant conditions, highlighting their potential in designing oligomeric receptors for cell-surface glycoconjugates recognition (Meenakshi Dowlut & D. Hall, 2006).
Catalysis
Boronic acids have also emerged as effective catalysts in various organic reactions, leveraging their ability to form reversible covalent bonds with hydroxy groups. This property has been exploited in electrophilic and nucleophilic activation of carboxylic acids and alcohols, leading to the formation of amides, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions (D. Hall, 2019).
Sensing and Separation
Drug Discovery and Medicinal Chemistry
Boronic acids are integral to drug discovery, especially in the synthesis of proteasome inhibitors like bortezomib, which relies on the boronic acid moiety for its mechanism of action. Research into the human metabolism of bortezomib has revealed the importance of the boronic acid group in achieving proteasome inhibition, underscoring boronic acids' role in developing therapeutic agents (T. Pekol et al., 2005).
Mechanism of Action
Target of Action
Boronic acids, including [4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The this compound acts as a nucleophilic organic group in this process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant , which can impact the performance of this compound in these reactions.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-2-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8-6-10(15-7-9-2-3-9)4-5-11(8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVMKQGCSABGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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